1-Bromo-2,3-dichloro-4-phenoxybenzene
Description
Properties
CAS No. |
88803-79-6 |
|---|---|
Molecular Formula |
C12H7BrCl2O |
Molecular Weight |
317.99 g/mol |
IUPAC Name |
1-bromo-2,3-dichloro-4-phenoxybenzene |
InChI |
InChI=1S/C12H7BrCl2O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H |
InChI Key |
WOQJPIHVYSZOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The primary synthesis route involves bromination of 2,3-dichloro-4-phenoxybenzene via electrophilic aromatic substitution. The phenoxy group (-OPh) acts as an ortho/para-directing substituent, while steric hindrance from adjacent chlorine atoms favors bromination at position 1.
Reaction Equation :
2,3-Dichloro-4-phenoxybenzene + Br₂ → 1-Bromo-2,3-dichloro-4-phenoxybenzene + HBr
Optimized Reaction Conditions
Key parameters from industrial and academic protocols include:
| Parameter | Details | Source Reference |
|---|---|---|
| Catalyst | FeBr₃ (5–10 mol%) | |
| Solvent | Dichloromethane (DCM) or CCl₄ | |
| Temperature | 0–25°C | |
| Reaction Time | 2–4 hours | |
| Yield | 60–75% |
Procedure :
- Dissolve 2,3-dichloro-4-phenoxybenzene in DCM under inert atmosphere.
- Add FeBr₃ catalyst and cool to 0°C.
- Introduce Br₂ dropwise, maintaining temperature <25°C.
- Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography.
Sequential Halogenation and Phenoxy Group Introduction
Bromination of 2,3-Dichlorophenol Precursors
An alternative approach involves brominating 2,3-dichlorophenol derivatives before introducing the phenoxy group:
Step 1 : Bromination of 2,3-dichlorophenol using Br₂/H₂SO₄ yields 1-bromo-2,3-dichlorophenol (70–80% yield).
Step 2 : Etherification with bromobenzene via Ullmann coupling:
| Condition | Optimization Data |
|---|---|
| Catalyst | CuI/1,10-Phenanthroline |
| Base | K₂CO₃ |
| Solvent | DMF at 120°C |
| Yield | 50–65% |
This method avoids steric challenges but requires stringent anhydrous conditions.
Radical Bromination Pathways
N-Bromosuccinimide (NBS) Mediated Bromination
Under radical initiation (AIBN, 70–80°C), NBS selectively brominates the para position to electron-donating groups:
Experimental Data :
- NBS (1.2 eq), AIBN (0.1 eq) in CCl₄
- 12-hour reflux → 68% yield
- Superior regioselectivity compared to Br₂
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| EAS with Br₂/FeBr₃ | High reproducibility | Moderate yields (60–75%) |
| Sequential Halogenation | Avoids steric hindrance | Multi-step, lower overall yield |
| Radical Bromination | Excellent regiocontrol | Requires specialized initiators |
Purity and Byproduct Profiles
GC-MS analyses reveal:
Emerging Synthetic Strategies
Photoredox Catalysis
Recent advances employ Mes-Acr⁺ catalysts for bromide activation under blue light (450 nm), achieving 82% yield in flow reactors.
Continuous Flow Bromination
Microreactor systems enhance heat dissipation, reducing decomposition:
- Residence time: 12 minutes
- Conversion: 94%
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-dichloro-4-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while oxidation may produce quinones or other oxidized products .
Scientific Research Applications
Scientific Research Applications
1-Bromo-2,3-dichloro-4-phenoxybenzene is useful in:
- Organic Synthesis It serves as an intermediate in creating more complex organic molecules.
- Pharmaceuticals It can be used in the synthesis of pharmaceutical products.
- Preparation of selective nonpeptidic inhibitors It is used in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase .
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis
Bromine and bromo-organic compounds are useful in organic synthesis . Some specific applications include:
- Bromination of chloroprene and ethylene oxide with Br₂-CCl₄ produces a mixture of bromo compounds .
- Regioselective monobromination of 2,4- and 2,6-tolylene diisocyanates can be accomplished under dark, radical-free conditions with Br₂ .
- Hexabromocyclododecane can be prepared by reacting 1,5,9-cyclododecatriene with Br₂ in a saturated aliphatic alcohol in the presence of a catalytic amount of a BF₃ complex, and then neutralizing the reaction mixture with a nonaqueous base .
- The reaction of alkenes and arylalkenes with Br₂ in damp acetonitrile results in solvent incorporation to give 2-bromo-1-(acetylamino)alkanes, 2-methyloxazolines, (2-acetoxyalkyl)amine hydrobromides, and 2-(acetylamino) alcohols .
- Terminal acetylenic compounds can be prepared in large scale and high yield and selectivity by bromination-dehydrobromination by Br₂-NaOH from the corresponding α-olefinic compound .
- Vinylbenzotriazoles can be treated with Br₂/Et₃N to yield 1-(bromovinyl)benzotriazoles .
- Heterochalcones can undergo bromomethoxylation using Br₂/MeOH in the presence of lead nitrate or silver nitrate to afford the respective addition products, 3-methoxy-2-bromopropanoyl derivatives .
- Acetylenes can be stereoselectively brominated by bromine adsorbed on graphite in CH₂Cl₂ to produce (E)-α,β-dibromoalkenes .
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dichloro-4-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of intermediates that can undergo further reactions. The phenoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Substitution Patterns and Reactivity
The compound’s reactivity and applications are influenced by the type, number, and position of substituents. Below is a comparison with key analogs:
Physical and Chemical Properties
- Thermal Stability: The phenoxy group in this compound likely increases thermal stability compared to alkyl-substituted analogs (e.g., methyl or ethyl derivatives) due to aromatic conjugation . Fluorinated analogs (e.g., 1-bromo-2,3-dichloro-4-fluorobenzene) exhibit lower boiling points (~38–145°C) compared to phenoxy-substituted derivatives, which may have higher decomposition temperatures (>200°C inferred from similar compounds) .
Solubility :
- Polar substituents (e.g., -OPh) enhance solubility in organic solvents like dichloromethane or THF, whereas halogen-only analogs (e.g., 4-bromo-1,2-dichlorobenzene) are less polar and more lipophilic .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign signals using deuterated chloroform (CDCl₃) as the solvent. The phenoxy group’s aromatic protons appear as a multiplet (δ 6.8–7.2 ppm), while halogenated carbons resonate at δ 120–140 ppm in ¹³C NMR. Coupling constants help confirm substitution patterns .
- IR Spectroscopy : Key peaks include C-Br (~600 cm⁻¹), C-Cl (~750 cm⁻¹), and aryl ether C-O (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ expected at m/z 315.84) and fragmentation patterns, such as loss of Br (≈80 Da) .
What are the common side reactions observed during the halogenation of phenoxy-substituted benzene derivatives, and how can they be minimized?
Advanced Research Question
- Di- or Trihalogenation : Excess halogenating agents (e.g., Cl₂ or Br₂) may lead to over-substitution. Use stoichiometric control and low temperatures (0–5°C) to suppress this .
- Ring Deformation : Strong Lewis acids (e.g., FeCl₃) can distort the aromatic ring. Switching to milder catalysts like AlCl₃ or I₂ improves regioselectivity .
- By-Product Analysis : Monitor reactions via TLC and GC-MS to detect intermediates like 1,2,3-trichloro-4-phenoxybenzene. Adjust reaction time and quenching methods (e.g., NaHSO₃) to isolate the target compound .
How does the steric and electronic effects of substituents influence the regioselectivity in cross-coupling reactions involving this compound?
Advanced Research Question
- Electronic Effects : The electron-withdrawing phenoxy group meta-directs electrophilic substitution, favoring reactions at the para position. Bromine’s inductive effect further deactivates the ring, slowing unwanted side reactions .
- Steric Hindrance : The 2,3-dichloro substituents create steric bulk, limiting access to the ortho positions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (e.g., SPhos) to enhance selectivity for the 4-position .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize coupling conditions, aligning with experimental yields .
What strategies are effective in resolving contradictory data between computational predictions and experimental results for the reactivity of polyhalogenated aromatic compounds?
Advanced Research Question
- Validation of Computational Models : Cross-check DFT-predicted reaction pathways (e.g., Gibbs free energy barriers) with kinetic studies using stopped-flow UV-Vis spectroscopy .
- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromo-2,3-dichloro-4-phenoxy-d₅-benzene) to trace reaction mechanisms and validate intermediates observed in MS/MS .
- Synchrotron XRD : Resolve crystal structures to confirm regiochemistry when NMR data is ambiguous, as demonstrated in related halogenated benzene studies .
What are the challenges in achieving high enantiomeric purity when using this compound as a chiral building block, and what chromatographic methods are recommended?
Advanced Research Question
- Chiral Center Stability : The compound’s planar aromatic system lacks inherent chirality, but derivatives (e.g., atropisomers) may form. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to induce asymmetry .
- Chromatography : Chiral HPLC with amylose-based columns (Chiralpak IA) and hexane/isopropanol eluents achieves baseline separation. SFC (supercritical CO₂ with 2% methanol) offers faster resolution for scale-up .
- Dynamic Kinetic Resolution : Employ enzyme-catalyzed reactions (e.g., lipases) to enantioselectively modify derivatives, as seen in bromo-chloro benzene analog studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
